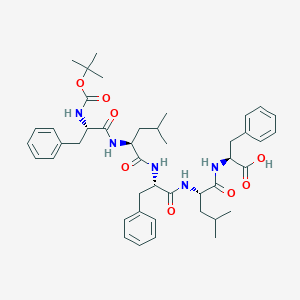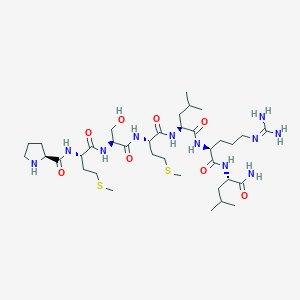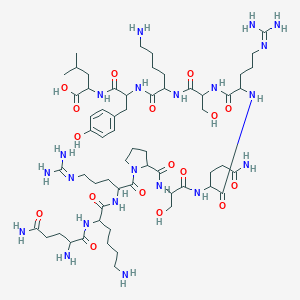
Boc-phe-leu-phe-leu-phe
Übersicht
Beschreibung
Boc-Phe-Leu-Phe-Leu-Phe, allgemein als Boc-FLFLF bezeichnet, ist ein synthetisches Peptid, das als Antagonist für Formylpeptidrezeptoren wirkt. Diese Rezeptoren gehören zur Familie der G-Protein-gekoppelten Rezeptoren und spielen eine entscheidende Rolle bei Immunantworten, insbesondere bei der Aktivierung und Rekrutierung von Neutrophilen .
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von this compound erfolgt typischerweise über die Festphasenpeptidsynthese (SPPS). Diese Methode ermöglicht die sequenzielle Addition von Aminosäuren an eine wachsende Peptidkette, die an einem festen Harz verankert ist. Der Prozess beginnt mit der Anbindung der ersten Aminosäure an das Harz, gefolgt von der schrittweisen Addition geschützter Aminosäuren. Die tert-Butyloxycarbonyl (Boc)-Gruppe wird verwendet, um die Aminoterminus des Peptids während der Synthese zu schützen .
Industrielle Produktionsmethoden
Die industrielle Produktion von this compound folgt ähnlichen Prinzipien wie die Synthese im Labormaßstab, jedoch in größerem Umfang. Automatisierte Peptidsynthesizer werden häufig eingesetzt, um die Effizienz und Konsistenz zu erhöhen. Das Endprodukt wird mit Hilfe der Hochleistungsflüssigchromatographie (HPLC) gereinigt, um eine hohe Reinheit zu gewährleisten .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Boc-Phe-Leu-Phe-Leu-Phe typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process begins with the attachment of the first amino acid to the resin, followed by the stepwise addition of protected amino acids. The tert-butyloxycarbonyl (Boc) group is used to protect the amino terminus of the peptide during synthesis .
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory-scale synthesis but on a larger scale. Automated peptide synthesizers are often employed to increase efficiency and consistency. The final product is purified using high-performance liquid chromatography (HPLC) to ensure high purity .
Analyse Chemischer Reaktionen
Arten von Reaktionen
Boc-Phe-Leu-Phe-Leu-Phe unterliegt hauptsächlich Hydrolyse- und Entschützungreaktionen. Die Boc-Schutzgruppe kann unter sauren Bedingungen entfernt werden, z. B. durch Behandlung mit Trifluoressigsäure (TFA). Dieser Entschützungsschritt ist entscheidend für die weitere Funktionalisierung oder biologische Studien .
Häufige Reagenzien und Bedingungen
Hydrolyse: Trifluoressigsäure (TFA) wird üblicherweise verwendet, um die Boc-Schutzgruppe zu entfernen.
Wichtigste gebildete Produkte
Das Hauptprodukt, das durch die Entschützung von this compound gebildet wird, ist das freie Peptid Phe-Leu-Phe-Leu-Phe, das dann in verschiedenen biologischen Assays oder weiteren chemischen Modifikationen verwendet werden kann .
Wissenschaftliche Forschungsanwendungen
Boc-Phe-Leu-Phe-Leu-Phe hat verschiedene Anwendungen in der wissenschaftlichen Forschung:
Chemie: Als Modellverbindung in Peptidsynthese-Studien verwendet.
Biologie: Wirkt als Antagonist für Formylpeptidrezeptoren, was es nützlich für die Untersuchung der Signaltransduktion von Immunzellen und der Chemotaxis macht.
Medizin: Für sein Potenzial zur Modulation von Immunantworten und Entzündungen untersucht.
Industrie: Anwendung bei der Entwicklung von Peptid-basierten Medikamenten und therapeutischen Wirkstoffen
Wirkmechanismus
This compound entfaltet seine Wirkung durch die Bindung an Formylpeptidrezeptoren, insbesondere FPR1 und FPR2. Durch die Antagonistenwirkung hemmt es die Aktivierung dieser Rezeptoren und moduliert so die Immunantwort von Zellen. Diese Hemmung kann Entzündungen und die Rekrutierung von Neutrophilen reduzieren, was es zu einem wertvollen Werkzeug für die Untersuchung von Immunmechanismen macht .
Wirkmechanismus
Boc-Phe-Leu-Phe-Leu-Phe exerts its effects by binding to formyl peptide receptors, specifically FPR1 and FPR2. By acting as an antagonist, it inhibits the activation of these receptors, thereby modulating immune cell responses. This inhibition can reduce inflammation and neutrophil recruitment, making it a valuable tool in studying immune mechanisms .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Cyclosporin H: Ein weiterer Antagonist für Formylpeptidrezeptoren, jedoch mit unterschiedlicher Spezifität und Potenz.
Boc-Met-Leu-Phe: Ähnlich in der Struktur, aber mit einer anderen Sequenz von Aminosäuren, was zu Variationen in der Rezeptorbindung und Aktivität führt.
Einzigartigkeit
Boc-Phe-Leu-Phe-Leu-Phe ist aufgrund seiner spezifischen Sequenz und des Vorhandenseins der Boc-Schutzgruppe einzigartig, die eine selektive Entschützung und Funktionalisierung ermöglicht. Seine Fähigkeit, als potenter Antagonist für mehrere Formylpeptidrezeptoren zu wirken, macht es zu einer wertvollen Verbindung sowohl in der Forschung als auch in therapeutischen Kontexten .
Eigenschaften
IUPAC Name |
(2S)-2-[[(2S)-4-methyl-2-[[(2S)-2-[[(2S)-4-methyl-2-[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]amino]pentanoyl]amino]-3-phenylpropanoyl]amino]pentanoyl]amino]-3-phenylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H59N5O8/c1-28(2)23-33(46-41(53)36(26-31-19-13-9-14-20-31)49-43(56)57-44(5,6)7)38(50)47-35(25-30-17-11-8-12-18-30)40(52)45-34(24-29(3)4)39(51)48-37(42(54)55)27-32-21-15-10-16-22-32/h8-22,28-29,33-37H,23-27H2,1-7H3,(H,45,52)(H,46,53)(H,47,50)(H,48,51)(H,49,56)(H,54,55)/t33-,34-,35-,36-,37-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGNZQSPFQJCBJQ-LTLCPEALSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC1=CC=CC=C1)C(=O)O)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC(C)C)NC(=O)C(CC3=CC=CC=C3)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)O)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H59N5O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10933330 | |
| Record name | N-[6,12-Dibenzyl-4,7,10,13,16-pentahydroxy-2,2-dimethyl-9,15-bis(2-methylpropyl)-3-oxa-5,8,11,14-tetraazahexadeca-4,7,10,13-tetraen-16-ylidene]phenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10933330 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
786.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
148182-34-7 | |
| Record name | tert-Butyloxycarbonyl-phenylalanyl-leucyl-phenylalanyl-leucyl-phenylalanyl-OH | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0148182347 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-[6,12-Dibenzyl-4,7,10,13,16-pentahydroxy-2,2-dimethyl-9,15-bis(2-methylpropyl)-3-oxa-5,8,11,14-tetraazahexadeca-4,7,10,13-tetraen-16-ylidene]phenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10933330 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















